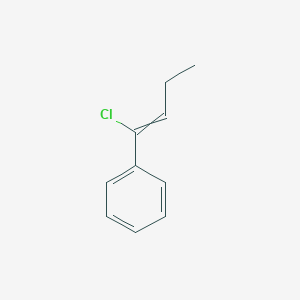
(1-Chlorobut-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chlorobut-1-en-1-yl)benzene is an organic compound with the molecular formula C10H11Cl It is a derivative of benzene, where a butenyl group is substituted with a chlorine atom at the first carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-Chlorobut-1-en-1-yl)benzene can be synthesized through several methods. One common approach involves the reaction of benzene with 1-chlorobut-1-ene under specific conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced catalysts and reaction monitoring techniques ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(1-Chlorobut-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes.
Substitution: The chlorine atom in this compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
(1-Chlorobut-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a starting material for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of (1-Chlorobut-1-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom is replaced by other functional groups. This process involves the formation of a positively charged intermediate, which is stabilized by the aromatic ring. The final product is formed through the removal of a proton, restoring the aromaticity of the benzene ring .
Comparison with Similar Compounds
Similar Compounds
(1-Chloro-1-buten-1-yl)benzene: A similar compound with a slightly different structure.
1-Chlorobut-2-ene: Another related compound with a different position of the chlorine atom.
2-Butene, 1-chloro-: A compound with a similar structure but different chemical properties.
Uniqueness
(1-Chlorobut-1-en-1-yl)benzene is unique due to its specific substitution pattern and the presence of both an alkene and a chlorine atom.
Properties
CAS No. |
64781-92-6 |
|---|---|
Molecular Formula |
C10H11Cl |
Molecular Weight |
166.65 g/mol |
IUPAC Name |
1-chlorobut-1-enylbenzene |
InChI |
InChI=1S/C10H11Cl/c1-2-6-10(11)9-7-4-3-5-8-9/h3-8H,2H2,1H3 |
InChI Key |
ONAQMVIXQXMCIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















